5-Bromo-2-(4-fluorophenyl)benzofuran
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Overview
Description
5-Bromo-2-(4-fluorophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a fluorophenyl group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)benzofuran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Another method involves the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis. These methods provide efficient and high-yielding routes to benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-fluorophenyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF) and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex molecules with extended aromatic systems .
Scientific Research Applications
5-Bromo-2-(4-fluorophenyl)benzofuran has several scientific research applications, including:
Medicinal Chemistry: Benzofuran derivatives are known for their biological activities, including anti-tumor, antibacterial, and antiviral properties.
Material Science: The compound can be used in the development of organic electronic materials and sensors due to its unique electronic properties.
Chemical Biology: The compound can serve as a probe or tool in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA to exert its biological effects. The presence of the bromine and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran: This compound has a similar structure but includes a phenylsulfinyl group at the 3-position.
Other Benzofuran Derivatives: Various benzofuran derivatives with different substituents at the 2- and 5-positions can exhibit similar biological activities and applications.
Uniqueness
5-Bromo-2-(4-fluorophenyl)benzofuran is unique due to the specific combination of the bromine and fluorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H8BrFO |
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Molecular Weight |
291.11 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8BrFO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H |
InChI Key |
GWCROCQOBXPTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)F |
Origin of Product |
United States |
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